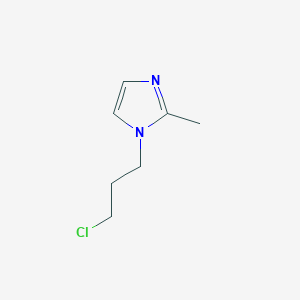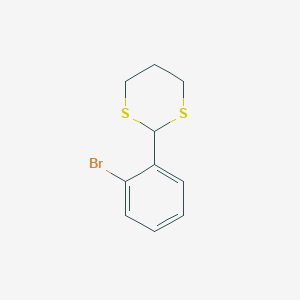
3-Methoxy-4-methyl-2-hexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-4-methyl-2-hexanone (MMH) is a chemical compound that belongs to the family of ketones. It is a colorless liquid with a fruity odor and is widely used in the fragrance and flavor industry. The chemical structure of MMH is similar to that of other ketones, such as acetone and diethyl ketone. However, MMH has a unique molecular structure that makes it an interesting compound for scientific research.
作用机制
The mechanism of action of 3-Methoxy-4-methyl-2-hexanone is not fully understood. However, it is believed that 3-Methoxy-4-methyl-2-hexanone interacts with various enzymes and proteins in the body, leading to changes in their activity. 3-Methoxy-4-methyl-2-hexanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter in the brain.
Biochemical and Physiological Effects:
3-Methoxy-4-methyl-2-hexanone has been shown to have various biochemical and physiological effects. It has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. 3-Methoxy-4-methyl-2-hexanone has also been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases, such as cancer and cardiovascular diseases.
实验室实验的优点和局限性
One of the major advantages of using 3-Methoxy-4-methyl-2-hexanone in lab experiments is its low toxicity and high solubility in organic solvents. 3-Methoxy-4-methyl-2-hexanone is also relatively easy to synthesize and purify, making it a cost-effective compound for research. However, one of the limitations of using 3-Methoxy-4-methyl-2-hexanone is its relatively low boiling point, which may make it difficult to handle in some experiments.
未来方向
There are several potential future directions for research on 3-Methoxy-4-methyl-2-hexanone. One area of interest is the development of new antimicrobial agents based on the structure of 3-Methoxy-4-methyl-2-hexanone. Another area of interest is the investigation of the potential therapeutic effects of 3-Methoxy-4-methyl-2-hexanone on various diseases, such as cancer and cardiovascular diseases. Additionally, the mechanism of action of 3-Methoxy-4-methyl-2-hexanone needs to be further elucidated to fully understand its biochemical and physiological effects.
合成方法
The synthesis of 3-Methoxy-4-methyl-2-hexanone can be achieved through various methods, including the reaction of 4-methyl-2-pentanone with methanol in the presence of an acid catalyst. The reaction produces 3-Methoxy-4-methyl-2-hexanone as the major product, along with other minor products. The purity of 3-Methoxy-4-methyl-2-hexanone can be improved through distillation and purification techniques.
科学研究应用
3-Methoxy-4-methyl-2-hexanone has been widely used in scientific research due to its unique chemical properties. One of the major applications of 3-Methoxy-4-methyl-2-hexanone is in the field of organic chemistry, where it is used as a solvent for various reactions. 3-Methoxy-4-methyl-2-hexanone has also been used as a starting material for the synthesis of other compounds, such as 3-methoxy-4-methyl-2-pentanone and 3-methoxy-4-methyl-2-pentanol.
属性
CAS 编号 |
198628-57-8 |
|---|---|
产品名称 |
3-Methoxy-4-methyl-2-hexanone |
分子式 |
C8H16O2 |
分子量 |
144.21 g/mol |
IUPAC 名称 |
3-methoxy-4-methylhexan-2-one |
InChI |
InChI=1S/C8H16O2/c1-5-6(2)8(10-4)7(3)9/h6,8H,5H2,1-4H3 |
InChI 键 |
WWZBQMPZQSLSFR-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)C)OC |
规范 SMILES |
CCC(C)C(C(=O)C)OC |
同义词 |
2-Hexanone, 3-methoxy-4-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene](/img/structure/B171224.png)
![2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine](/img/structure/B171232.png)
![((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B171236.png)



![Methyl 3-[(chlorosulfonyl)methyl]benzoate](/img/structure/B171250.png)

![2',4,7,7'-Tetrachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B171263.png)
![3-Methylfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B171267.png)



